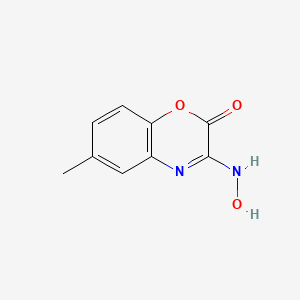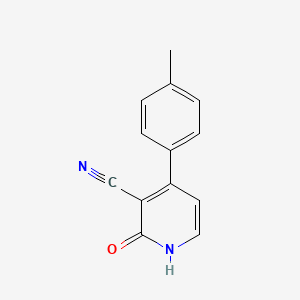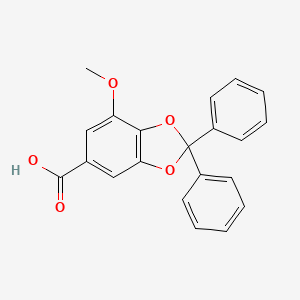
6-Methyl-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "6-Methyl-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime" is a derivative of the oxazine group of heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry. Oxazines and their derivatives, such as benzoxazines, have been extensively studied due to their potential as intermediates in organic synthesis and their pharmacological properties.
Synthesis Analysis
The synthesis of oxazine derivatives often involves the cyclization of precursor molecules under various conditions. For instance, 1,2-oxazines and related compounds can be synthesized by dehydration of dihydroxy-oxazines, which are obtained from the cyclization of acyl-nitroso compounds with urea in alcohols like methanol or ethanol . Similarly, 6-methyl-1,3-oxazine-2,4(3H)-dione can react with arylamines to produce 1-aryl-6-methyluracils, which are facilitated by the use of stoichiometric excess of arylamines . These methods highlight the versatility of oxazine derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of oxazine derivatives is characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of electron-withdrawing substituents on the benzene ring, as seen in some benzoxazine derivatives, can significantly affect the reactivity and properties of these compounds . The structure of these molecules is crucial for their biological activity and their ability to undergo various chemical transformations.
Chemical Reactions Analysis
Oxazine derivatives are known to undergo a range of chemical reactions. For example, 2H-1,3-oxazine-2,6(3H)-dione has been identified as an inhibitor of the biosynthesis of pyrimidine precursors of nucleic acids, which can be relieved by certain nucleosides and bases . Additionally, the thermal and acid-catalyzed rearrangements of oxazines can lead to the formation of different products, depending on the substituents and reaction conditions . These reactions demonstrate the chemical diversity and potential utility of oxazine derivatives in various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups can enhance the reactivity of these compounds, making them suitable intermediates for the synthesis of oxygen-functionalized aromatic compounds . The reactivity can also be influenced by the presence of substituents on the oxazine ring, as seen in the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to various substituted uracils and triazines . These properties are essential for the design and development of new compounds with desired biological or chemical activities.
Scientific Research Applications
Thermal and Acid-catalysed Rearrangements
6-Methyl-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime undergoes thermal and acid-catalyzed rearrangements. These processes involve tautomerism followed by cleavage of the N–O bond. For example, acid-catalyzed rearrangement of cyclopent[e]oxazine leads to the formation of different isomers by cleavage of the C–O bond (Faragher & Gilchrist, 1979).
Synthesis of Antimicrobial and Antioxidant Agents
This compound is used as a starting material in synthesizing various benzoxazinyl pyrazolone arylidenes. These derivatives have shown potent antimicrobial and antioxidant properties, showcasing its potential in medicinal chemistry (Sonia et al., 2013).
Hydrolysis Reactions
It's involved in hydrolysis reactions where derivatives of this compound undergo hydrolysis with different acids. This process often results in the formation of pyruvic acid, carbon dioxide, and amines, highlighting its role in chemical transformations (Iwanami et al., 1964).
Development of Antituberculotics
Certain derivatives of this compound, particularly those with halogen substitutions, have been studied for their antituberculotic activity. This research is crucial in the development of new treatments for tuberculosis (Waisser et al., 2000).
Synthesis of Heterocyclic Compounds
This compound is also significant in the synthesis of various heterocyclic compounds like isoxazolidinediones and benzoxazine-diones. These compounds have diverse applications in chemical synthesis and potential pharmacological properties (Izydore et al., 2014).
Solvatochromic and Photochromic Characteristics
Some derivatives exhibit unique solvatochromic and photochromic characteristics. This property is significant for the development of materials that respond to changes in their environment, such as light and solvent polarity (Pozzo et al., 1993).
Acyl(imidoyl)ketenes Chemistry
It's used in the study of acyl(imidoyl)ketenes, where it undergoes various chemical transformations. This research is important for understanding the behavior of ketenes, which are significant in organic synthesis (Aliev et al., 1999).
Antihypoxic Activity
Derivatives of this compound have been studied for their antihypoxic activity, indicating potential therapeutic applications in conditions of reduced oxygen availability (Zykova, 2014).
Application in Functionalized Aromatic Compounds Synthesis
This compound is also used as a precursor in the synthesis of functionalized aromatic compounds. Its derivatives provide a versatile platform for creating a wide range of chemically interesting and potentially useful compounds (Nakamura et al., 2003).
Reactivity with Alkylidenephosphoranes
It reacts with alkylidenephosphoranes, leading to the formation of various heterocyclic compounds. This reactivity is useful in the synthesis of new compounds with potential pharmacological activities (Kamel & Abdou, 2007).
Brine Shrimp Lethality Test
Derivatives of this compound have been tested for biological activity using the brine shrimp lethality test. This is an essential aspect of pharmacological research, providing initial insights into the toxicity and potential bioactivity of new compounds (Rudyanto et al., 2014).
Synthesis of Substituted 4-Amino-1,2,4-triazines
Derivatives of 6-Methyl-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime are involved in the synthesis of substituted 4-amino-1,2,4-triazines, showcasing its role in creating new compounds with potential applications in medicinal chemistry (Kobelev et al., 2019).
properties
IUPAC Name |
3-(hydroxyamino)-6-methyl-1,4-benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-2-3-7-6(4-5)10-8(11-13)9(12)14-7/h2-4,13H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIWNQHBVNCVHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=N2)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232193 |
Source


|
| Record name | 3-(Hydroxyamino)-6-methyl-2H-1,4-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937602-17-0 |
Source


|
| Record name | 3-(Hydroxyamino)-6-methyl-2H-1,4-benzoxazin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxyamino)-6-methyl-2H-1,4-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate](/img/structure/B1320567.png)
![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)
![Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1320571.png)
![Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate](/img/structure/B1320573.png)
